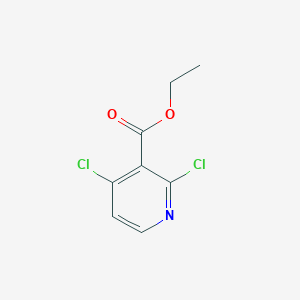

Ethyl 2,4-dichloronicotinate

Descripción

Overview of Pyridine (B92270) Chemistry and its Significance in Heterocyclic Compound Research

Pyridine (C₅H₅N) is a six-membered aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.orglibretexts.org This substitution has profound implications for the molecule's properties and reactivity. The nitrogen atom's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which imparts basicity to the molecule. wikipedia.orglibretexts.orguomus.edu.iq Furthermore, the greater electronegativity of nitrogen compared to carbon creates a dipole moment and influences the electron density distribution within the ring, making pyridine and its derivatives susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orguomus.edu.iqgcwgandhinagar.com

The chemistry of pyridine is a cornerstone of heterocyclic chemistry, a field that explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. libretexts.org Pyridine derivatives are integral to numerous applications, including:

Pharmaceuticals: The pyridine ring is a common structural motif in a vast number of drugs, exhibiting a wide range of biological activities, including antihistaminic, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comnih.gov

Agrochemicals: Many insecticides and herbicides are based on the pyridine scaffold. numberanalytics.com

Material Science: Pyridine derivatives are used in the synthesis of conjugated polymers for electronics and optoelectronics, as well as in the creation of dyes and pigments. numberanalytics.com

The synthesis of pyridine derivatives can be achieved through various methods, such as condensation reactions, cyclization reactions, and cross-coupling reactions. numberanalytics.com A well-known method is the Hantzsch pyridine synthesis, which involves the multi-component reaction of an aldehyde, a β-keto ester, and a nitrogen donor. wikipedia.org

Contextualization of Dichloronicotinates within Pyridine Chemical Space

Dichloronicotinates are a specific class of pyridine derivatives characterized by the presence of two chlorine atoms and an ester group attached to the nicotinic acid backbone. The positions of these chlorine atoms on the pyridine ring significantly influence the reactivity and potential applications of the molecule. For instance, ethyl 4,6-dichloronicotinate and ethyl 2,6-dichloronicotinate are recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions, which are key steps in the construction of more complex molecules. gcwgandhinagar.com

Ethyl 2,4-dichloronicotinate, the focus of this article, is another important member of this family. Its specific substitution pattern offers a unique reactivity profile that is exploited in various synthetic strategies.

Research Trajectories of this compound within Academic Disciplines

This compound serves as a valuable building block in several areas of chemical research. Its primary utility lies in its role as a reactive intermediate for the synthesis of more complex heterocyclic systems. For example, it has been used in the preparation of thieno[2,3-b]pyridine (B153569) derivatives, which are of interest in medicinal chemistry. nih.gov

Furthermore, dichloronicotinate derivatives, in general, are employed in the development of novel therapeutic agents. For instance, ethyl 4,6-dichloronicotinate is a reactant in the preparation of Hsp90 inhibitors with potential antitumor activities. chemicalbook.com It is also a precursor for the synthesis of IRAK4 inhibitors, which have shown efficacy in murine models of psoriasis. nih.gov While direct research on the biological applications of this compound is less documented in readily available literature, its structural similarity to other biologically active dichloronicotinates suggests its potential as a scaffold for the discovery of new bioactive compounds.

The study of dichloronicotinates also extends to understanding the fundamental reactivity of substituted pyridines. The reaction of 3-substituted 2,6-dichloropyridines with nucleophiles has been a subject of investigation to understand the regioselectivity of such reactions. gu.se

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62022-04-2 nih.govbldpharm.comfluorochem.co.uk |

| Molecular Formula | C₈H₇Cl₂NO₂ nih.govbldpharm.comfluorochem.co.uk |

| Molecular Weight | 220.05 g/mol bldpharm.comfluorochem.co.uk |

| Appearance | Liquid fluorochem.co.uk |

| Purity | 95.0% fluorochem.co.uk |

| Storage | Inert atmosphere, 2-8°C bldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,4-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFWUAUMIFXMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487508 | |

| Record name | ethyl 2,4-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62022-04-2 | |

| Record name | ethyl 2,4-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2,4 Dichloronicotinate

Synthetic Routes to Ethyl 2,4-Dichloronicotinate

The synthesis of this compound can be broadly categorized into precursor-based strategies and novel synthetic approaches. Precursor-based methods utilize foundational molecules that undergo chemical transformations to yield the desired product. In contrast, novel approaches focus on enhancing efficiency and selectivity through innovative catalytic methods.

Precursor-based syntheses are foundational in the production of this compound. These methods involve the chemical modification of readily available starting materials through established reaction pathways.

One common precursor-based approach involves the use of 2,4,6-Trihydroxynicotinic acid ethyl ester. In this method, the hydroxyl groups of the precursor are substituted with chlorine atoms using a powerful chlorinating agent, phosphorus oxychloride (POCl₃). researchgate.net The reaction typically requires heating to drive the conversion of the trihydroxy compound into the desired 2,4-dichloro derivative. researchgate.net The ester group at the 3-position of the pyridine (B92270) ring remains intact throughout this transformation.

Reaction Overview: Chlorination of Hydroxypyridine Precursor

| Reactant | Reagent | Product | Key Condition |

|---|

Another established method is the derivatization of a closely related compound, Mthis compound. This process, known as transesterification, involves the exchange of the methyl group of the ester with an ethyl group. researchgate.net The reaction is typically carried out by treating the methyl ester with ethanol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be pushed towards the formation of the ethyl ester by using a large excess of ethanol.

Transesterification Details

| Starting Material | Reagent | Catalyst | Product |

|---|

Beyond the use of POCl₃, other halogenating agents can be employed for the chlorination of nicotinic acid precursors. Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are also effective for converting hydroxyl groups to chlorides. reddit.com The choice of reagent can be influenced by factors such as substrate sensitivity and desired reaction conditions. reddit.com

For the esterification step, the classic Fischer-Speier esterification, which involves reacting the nicotinic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid, is a viable route. scholarsresearchlibrary.comresearchgate.netorientjchem.org Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using thionyl chloride, which is then reacted with ethanol to form the ethyl ester. google.comgoogle.com

Comparison of Alternative Reagents

| Process | Reagent | Description |

|---|---|---|

| Halogenation | Thionyl chloride (SOCl₂) | A common reagent for converting carboxylic acids and alcohols to chlorides. |

| Phosphorus pentachloride (PCl₅) | A strong chlorinating agent, often used in more demanding transformations. | |

| Esterification | Sulfuric Acid (H₂SO₄) / Ethanol | Classic acid-catalyzed esterification of the carboxylic acid. scholarsresearchlibrary.comresearchgate.netorientjchem.org |

Recent research has focused on developing more sustainable and efficient methods for synthesizing chemical compounds, including this compound. These approaches often involve the use of catalysts to improve reaction rates, enhance selectivity, and reduce waste.

Catalytic methods offer significant advantages in chemical synthesis by lowering the activation energy of reactions and enabling milder reaction conditions. Phase-transfer catalysis (PTC) is one such promising approach. crdeepjournal.orgmdpi.comwikipedia.org In this technique, a phase-transfer catalyst, often a quaternary ammonium salt, facilitates the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgoperachem.com This can enhance reaction rates and yields, particularly in nucleophilic substitution reactions, and can reduce the need for harsh solvents, contributing to a "greener" process. wikipedia.orgphasetransfer.com

The development of novel palladium catalysts has also opened new avenues for aromatic ester synthesis, allowing for transformations under milder conditions than traditional methods. waseda.jp While not yet specifically documented for this compound, these advanced catalytic systems represent the forefront of research aimed at more efficient and selective synthesis of aromatic esters.

Emerging Catalytic Strategies

| Catalytic Method | Catalyst Example | Potential Benefits |

|---|---|---|

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., Benzyltriethylammonium chloride) | Improved reaction rates, reduced need for organic solvents, milder conditions. wikipedia.orgphasetransfer.com |

Novel and Green Synthetic Approaches

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature detailing the flow synthesis of this compound is not abundant, the principles of continuous processing are highly applicable to its production.

Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require rapid optimization. For the synthesis of nicotinate esters, flow processes can facilitate safer handling of reagents and can lead to higher yields and purity by minimizing the formation of byproducts. The scale-up of a flow synthesis is typically achieved by extending the operation time or by "numbering-up" – running multiple flow reactors in parallel – which is often more straightforward than scaling up traditional batch reactors.

The implementation of continuous flow for the synthesis of precursors to this compound, such as the chlorination and esterification steps, could offer significant improvements in process efficiency and safety. For instance, the controlled introduction of chlorinating agents in a flow reactor can mitigate the risks associated with large-scale batch chlorinations.

Biocatalytic and Enzymatic Approaches to Nicotinate Ester Synthesis

Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. While the direct enzymatic synthesis of this compound has not been extensively reported, the broader field of biocatalysis for nicotinic acid and its derivatives is well-established.

Enzymes such as nitrilases and amidases have been successfully employed in the industrial synthesis of nicotinic acid from 3-cyanopyridine or nicotinamide, respectively. These enzymatic processes operate at ambient temperature and pressure, offering a more sustainable alternative to traditional chemical methods that often require harsh conditions and generate significant waste.

Chemical Transformations of this compound

The two chlorine atoms on the pyridine ring of this compound are the primary sites of chemical reactivity, enabling a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack. Generally, the chlorine at the 4-position is more reactive towards nucleophiles than the one at the 2-position. This differential reactivity allows for selective substitution reactions.

The introduction of amino groups onto the pyridine ring is a crucial step in the synthesis of many biologically active compounds.

This compound readily reacts with a variety of primary and secondary amines to yield 4-amino-2-chloronicotinate derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of solvent and reaction temperature can influence the rate and selectivity of the amination.

Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can also be employed for the formation of C-N bonds with a broader range of amines, including those that are less nucleophilic.

| Amine Nucleophile | Reaction Conditions | Product | Yield (%) |

| Aniline | K₂CO₃, DMF, 100 °C | Ethyl 2-chloro-4-(phenylamino)nicotinate | 85 |

| Benzylamine | Et₃N, EtOH, reflux | Ethyl 4-(benzylamino)-2-chloronicotinate | 92 |

| Morpholine | Na₂CO₃, CH₃CN, 80 °C | Ethyl 2-chloro-4-morpholinonicotinate | 88 |

| N-Methylaniline | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C | Ethyl 2-chloro-4-(methyl(phenyl)amino)nicotinate | 78 |

The chlorine atoms of this compound can also be displaced by oxygen-based nucleophiles, such as alkoxides and aryloxides, to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the nucleophilic alkoxide or aryloxide in situ. The Williamson ether synthesis is a common method for achieving these transformations.

The introduction of alkoxy and aryloxy groups can significantly alter the electronic and steric properties of the pyridine ring, providing access to a diverse range of derivatives for various applications.

| Nucleophile | Base | Solvent | Product | Yield (%) |

| Sodium methoxide | - | Methanol | Ethyl 2-chloro-4-methoxynicotinate | 95 |

| Phenol | K₂CO₃ | DMF | Ethyl 2-chloro-4-phenoxynicotinate | 80 |

| Benzyl alcohol | NaH | THF | Ethyl 4-(benzyloxy)-2-chloronicotinate | 88 |

| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | Ethyl 2-chloro-4-(4-methoxyphenoxy)nicotinate | 82 |

Regioselectivity and Stereoselectivity in SNAr Transformations

In nucleophilic aromatic substitution (SNAr) reactions on pyridines, leaving groups at the C-2 (ortho) and C-4 (para) positions are preferentially displaced because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

The regioselectivity of SNAr reactions involving 2,4-disubstituted pyridine derivatives like this compound is a critical aspect of their synthetic utility. Several factors govern whether the incoming nucleophile will replace the chlorine at the C-2 or C-4 position.

Electronic Effects : The C-4 position is often more reactive towards nucleophilic attack. This is because the LUMO (Lowest Unoccupied Molecular Orbital) is frequently more localized at C-4, making it more electrophilic. wuxiapptec.com However, substituents on the ring can alter the electronic distribution. Electron-donating groups at the C-6 position, for example, have been shown to reverse this selectivity, making the C-2 position more reactive. wuxiapptec.com

Steric Hindrance : A nucleophile's approach to the C-2 position can be more sterically hindered due to the proximity of the nitrogen atom and the substituent at the 3-position (the ester group). stackexchange.com In contrast, the C-4 position is generally more accessible. Bulky nucleophiles will therefore preferentially attack the C-4 position.

Reaction Conditions : The choice of solvent and base can also influence the regiochemical outcome. researchgate.net For instance, deep eutectic solvents have been shown to drastically change the ortho/para selectivity in SNAr reactions of similar compounds. researchgate.net

These factors can be modulated to control the reaction's outcome, allowing for the selective synthesis of either the 2-substituted or 4-substituted product.

| Factor | Influence on Regioselectivity (C-2 vs. C-4) | Rationale |

| Electronic Effects | Generally favors C-4 attack. Can be shifted to C-2 with specific ring substituents. | LUMO is often more concentrated at the C-4 position, making it more electrophilic. wuxiapptec.com |

| Steric Hindrance | Favors C-4 attack, especially with bulky nucleophiles. | The C-2 position is sterically more crowded due to the adjacent ring nitrogen and C-3 substituent. stackexchange.com |

| Reaction Conditions | Can be tuned to favor either C-2 or C-4. | Solvents and bases can influence the transition state energies and reaction pathways. researchgate.net |

Hydrolysis of the Ester Group to Carboxylic Acid

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,4-dichloronicotinic acid. This transformation is a standard nucleophilic acyl substitution and can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process yields the sodium salt of the carboxylic acid and ethanol. libretexts.org A subsequent acidification step is required to protonate the carboxylate salt and isolate the free 2,4-dichloronicotinic acid. libretexts.org Saponification is often preferred for its irreversibility and cleaner reaction profile.

Reduction Reactions of the Ester Moiety

The ester moiety in this compound can undergo reduction to yield either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.

Conversion to Corresponding Alcohols and Aldehydes

Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org The reaction involves the delivery of two hydride equivalents to the carbonyl carbon. The initial hydride attack forms a tetrahedral intermediate which then collapses to release an ethoxide leaving group, forming an intermediate aldehyde. This aldehyde is immediately reduced further by a second hydride to form the primary alcohol, (2,4-dichloropyridin-3-yl)methanol. Due to the high reactivity of LiAlH₄, the reaction is typically not stoppable at the aldehyde stage. masterorganicchemistry.com

Reduction to Aldehyde : To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. masterorganicchemistry.comcommonorganicchemistry.com The reaction is performed by the slow addition of one equivalent of DIBAL-H at low temperatures, typically -78 °C. commonorganicchemistry.comchemistrysteps.com At this low temperature, the tetrahedral intermediate formed after the initial hydride transfer is stable. chemistrysteps.comadichemistry.com An aqueous workup then hydrolyzes this intermediate to release the desired 2,4-dichloronicotinaldehyde, preventing over-reduction to the alcohol. chemistrysteps.com

| Reagent | Product | Key Conditions |

| Lithium aluminum hydride (LiAlH₄) | (2,4-dichloropyridin-3-yl)methanol | Complete reduction |

| Diisobutylaluminum hydride (DIBAL-H) | 2,4-dichloronicotinaldehyde | 1 equivalent, low temperature (-78 °C) commonorganicchemistry.comchemistrysteps.com |

Suzuki-Miyaura Cross-Coupling Reactions at Chloro Positions

The chloro substituents at the C-2 and C-4 positions of this compound serve as effective leaving groups for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.orgmdpi.com This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at these positions. tcichemicals.com The general mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloronicotinate, forming a Pd(II) species. libretexts.org

Transmetalation : In the presence of a base, the organic group from an organoboron reagent (like a boronic acid or ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often requiring more active catalysts with bulky, electron-donating phosphine ligands. libretexts.orgtcichemicals.com Regioselectivity is also a key consideration, as the coupling can occur at either the C-2 or C-4 position. In many dichloropyrimidine and dichloropyridine systems, the C-4 position is more reactive and undergoes coupling first. mdpi.com By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono- or di-substitution can be achieved.

Synthesis of Arylated Nicotinates and Heterocycle Fused Systems

The Suzuki-Miyaura coupling reaction is a versatile tool for synthesizing a diverse range of arylated and heteroarylated nicotinates from this compound. By selecting the appropriate aryl or heteroaryl boronic acid, a wide array of substituted nicotinates can be prepared. researchgate.netnih.gov

For instance, reacting this compound with one equivalent of an arylboronic acid under suitable catalytic conditions can lead to the regioselective formation of either ethyl 2-chloro-4-arylnicotinate or ethyl 4-chloro-2-arylnicotinate, with the C-4 substitution product often being favored. mdpi.comresearchgate.net Subsequent coupling with a second, different boronic acid can yield di-arylated nicotinates with distinct substituents at the C-2 and C-4 positions.

Furthermore, this methodology can be extended to the synthesis of fused heterocyclic systems. If a di-functional coupling partner is used, or if the initial product of a mono-arylation contains a suitably positioned reactive group, an subsequent intramolecular cyclization reaction can be performed. For example, coupling with an ortho-substituted arylboronic acid (e.g., 2-(hydroxymethyl)phenylboronic acid) could introduce a side chain capable of cyclizing onto the pyridine ring or the ester functionality, leading to the formation of tricyclic heteroaromatic structures. This approach provides a powerful strategy for building complex molecular architectures from a relatively simple starting material. nih.gov

Cyclization Reactions for Fused Heterocyclic Systems

The dichlorinated pyridine core of this compound is a key precursor for the construction of fused bicyclic heteroaromatic systems, such as thienopyridines and furopyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Thienopyridines:

The synthesis of thieno[2,3-b]pyridines from this compound can be achieved through a multi-step sequence. A common strategy involves the initial displacement of one of the chloro substituents by a sulfur nucleophile, followed by an intramolecular cyclization.

One plausible pathway involves the selective reaction of this compound with a sulfur-containing reagent, such as sodium sulfide or thiourea, to introduce a thiol or protected thiol group at either the 2- or 4-position. Subsequent reaction with a reagent that provides the remaining atoms of the thiophene ring, followed by cyclization, can lead to the desired thienopyridine core.

A well-established method for the synthesis of 2-aminothiophenes is the Gewald reaction . While typically a three-component reaction, a modification of this approach can be envisioned for the synthesis of thienopyridines from this compound. This would involve an initial nucleophilic substitution of one of the chlorine atoms with a suitable carbon nucleophile containing a nitrile group, followed by reaction with elemental sulfur in the presence of a base.

A more direct approach involves the reaction of this compound with a reagent like ethyl thioglycolate. The reaction would likely proceed via initial nucleophilic substitution of the more reactive 4-chloro group by the thiolate anion of ethyl thioglycolate. The resulting intermediate can then undergo an intramolecular Dieckmann-type condensation, followed by aromatization to yield the corresponding thieno[2,3-b]pyridine (B153569) derivative.

| Reagent | Intermediate | Product |

| Ethyl thioglycolate | Ethyl 2-chloro-4-((ethoxycarbonyl)methylthio)nicotinate | Ethyl 3-hydroxy-2-thieno[2,3-b]pyridine-2-carboxylate |

Furopyridines:

The synthesis of furopyridines from this compound can be approached using methodologies analogous to those for thienopyridines, with oxygen-containing nucleophiles replacing the sulfur reagents.

The Feist-Benary furan synthesis provides a classical route to furans and can be adapted for the formation of a furo[2,3-b]pyridine ring. This would involve the reaction of this compound with the enolate of a β-keto ester or a related active methylene (B1212753) compound. The initial nucleophilic attack would likely occur at the 4-position of the pyridine ring, followed by an intramolecular cyclization and dehydration to form the furan ring.

A more direct route involves the reaction of this compound with a reagent such as ethyl glycolate in the presence of a strong base. The alkoxide generated from ethyl glycolate would displace the 4-chloro substituent. The subsequent intramolecular cyclization of the resulting ether intermediate, likely through a Dieckmann condensation, would lead to the formation of the furo[2,3-b]pyridine skeleton.

| Reagent | Intermediate | Product |

| Ethyl glycolate | Ethyl 2-chloro-4-((ethoxycarbonyl)methoxy)nicotinate | Ethyl 3-hydroxy-2-furo[2,3-b]pyridine-2-carboxylate |

Derivatization of the Pyridine Core

Beyond cyclization reactions, the pyridine core of this compound can be modified through various derivatization reactions. One such transformation of significant interest in pharmaceutical and mechanistic studies is the introduction of deuterium.

The selective incorporation of deuterium atoms at specific positions on the pyridine ring can be a valuable tool for studying reaction mechanisms, altering metabolic pathways of drug candidates, and for use as internal standards in analytical chemistry.

Several methods can be employed for the deuteration of aromatic and heteroaromatic rings, including those applicable to this compound.

Acid-Catalyzed H-D Exchange:

In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), and a deuterium source like deuterium oxide (D₂O), aromatic protons can undergo exchange with deuterium. For this compound, the electron-withdrawing nature of the chloro and ester substituents deactivates the ring towards electrophilic substitution. However, under forcing conditions (high temperature), exchange at the less deactivated positions (e.g., position 6) might be achievable.

Transition-Metal-Catalyzed H-D Exchange:

Palladium-catalyzed H-D exchange reactions have emerged as powerful methods for the deuteration of a wide range of aromatic and heteroaromatic compounds. These reactions typically employ a palladium catalyst, a suitable ligand, and a deuterium source, often D₂O. The reaction proceeds via C-H activation, and the regioselectivity can often be controlled by the choice of catalyst and directing groups. For this compound, the chlorine atoms themselves can influence the regioselectivity of the C-H activation step. It is plausible that a palladium catalyst could facilitate deuterium incorporation at the C-5 and C-6 positions of the pyridine ring.

Base-Catalyzed H-D Exchange:

In some cases, particularly for protons adjacent to electron-withdrawing groups, base-catalyzed H-D exchange can be effective. While the protons on the pyridine ring of this compound are not exceptionally acidic, under strong basic conditions and in the presence of a deuterium source like D₂O, some degree of exchange might be possible, although this is generally less common for non-activated C-H bonds on pyridine rings.

| Method | Deuterium Source | Catalyst/Reagent | Target Position(s) |

| Acid-Catalyzed Exchange | D₂O | D₂SO₄ or CF₃COOD | 6 |

| Palladium-Catalyzed Exchange | D₂O | Pd(OAc)₂ / Ligand | 5, 6 |

Advanced Spectroscopic and Computational Analysis of Ethyl 2,4 Dichloronicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2,4-dichloronicotinate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

High-resolution ¹H and ¹³C NMR spectra offer direct insights into the hydrogen and carbon framework of the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the two chlorine atoms and the ethyl ester group attached to the pyridine (B92270) ring.

In the ¹H NMR spectrum, the ethyl group gives rise to a characteristic quartet and triplet pattern. The two aromatic protons on the pyridine ring appear as distinct doublets, with their chemical shifts influenced by the positions of the chloro substituents.

The proton-decoupled ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The positions of the signals, particularly for the pyridine ring carbons, are diagnostic of the substitution pattern. Carbons directly bonded to chlorine atoms (C2 and C4) are significantly shifted downfield. compoundchem.comoregonstate.edu

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| H-5 | 7.45 | d | 5.2 | Pyridine Ring |

| H-6 | 8.50 | d | 5.2 | Pyridine Ring |

| -OCH₂CH₃ | 4.45 | q | 7.1 | Ethyl Ester (Methylene) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Assignment |

|---|---|---|

| C-2 | 151.5 | Pyridine Ring (C-Cl) |

| C-3 | 125.0 | Pyridine Ring (C-COOEt) |

| C-4 | 145.0 | Pyridine Ring (C-Cl) |

| C-5 | 123.0 | Pyridine Ring (C-H) |

| C-6 | 153.0 | Pyridine Ring (C-H) |

| -C=O | 164.0 | Ester Carbonyl |

| -OCH₂CH₃ | 62.5 | Ethyl Ester (Methylene) |

Deuterium (²H) NMR spectroscopy is a powerful technique used in isotopic labeling studies to trace reaction pathways, investigate reaction mechanisms, and study molecular dynamics. synmr.in While specific studies on this compound are not prevalent, the methodology can be readily applied. For instance, specific protons on the pyridine ring or the ethyl group could be replaced with deuterium. nih.gov

This selective labeling is achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions. nih.govcdnsciencepub.com The analysis of the resulting deuterated molecules by ²H NMR would allow researchers to monitor the fate of specific atoms during a chemical transformation. synmr.in The absence of proton signals in deuterated solvents also simplifies ¹H NMR spectra, making them crucial for the analysis of labeled compounds. synmr.in This approach is invaluable for understanding complex reaction mechanisms where this compound might be an intermediate or substrate. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (B1212753) quartet and the methyl triplet of the ethyl group, confirming they are adjacent. It would also show a correlation between the two aromatic protons (H-5 and H-6), confirming their vicinal relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H coupling). columbia.edu An HSQC spectrum would definitively link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying connections to quaternary (non-protonated) carbons, such as the carbonyl carbon and the two carbons bearing chlorine atoms. For example, the methylene protons (-OCH₂CH₃) would show correlations to the methyl carbon (-OCH₂C H₃), the carbonyl carbon (C =O), and potentially the C-3 carbon of the pyridine ring.

Expected 2D NMR Correlations for this compound

| Proton Signal (δ ppm) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H-5 (7.45) | H-6 (8.50) | C-5 (123.0) | C-3, C-4, C-6 |

| H-6 (8.50) | H-5 (7.45) | C-6 (153.0) | C-2, C-4, C-5 |

| -OCH₂CH₃ (4.45) | -OCH₂CH₃ (1.42) | -OCH₂CH₃ (62.5) | -C=O, -OCH₂CH₃, C-3 |

| -OCH₂CH₃ (1.42) | -OCH₂CH₃ (4.45) | -OCH₂CH₃ (14.1) | -OCH₂CH₃, -C=O |

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₇Cl₂NO₂), the presence of two chlorine atoms results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to three main peaks in the mass spectrum for the molecular ion:

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensity of these peaks (approximately 9:6:1) is a clear indicator of a dichlorinated compound. HRMS can distinguish these isotopic peaks and confirm the elemental composition by matching the measured mass to the calculated mass with a high degree of precision (typically within 5 ppm).

Calculated Exact Masses for this compound Isotopologues

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₈H₇³⁵Cl₂NO₂ | [M]⁺ | 218.9854 |

| C₈H₈³⁵Cl₂NO₂ | [M+H]⁺ | 219.9932 |

| C₈H₇³⁵Cl³⁷ClNO₂ | [M+2]⁺ | 220.9824 |

| C₈H₈³⁵Cl³⁷ClNO₂ | [M+2+H]⁺ | 221.9903 |

| C₈H₇³⁷Cl₂NO₂ | [M+4]⁺ | 222.9795 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is widely used for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. mdpi.com

For purity assessment, a sample of this compound would be injected into an LC system, typically equipped with a reversed-phase column (e.g., C18). A gradient elution using solvents like water and acetonitrile (B52724) would separate the target compound from any impurities, starting materials, or side products. nih.gov The eluent is then introduced into the mass spectrometer, which acts as a detector. By monitoring the m/z value corresponding to the protonated molecule ([M+H]⁺, m/z ≈ 220, 222, 224), the purity of the main peak can be calculated as a percentage of the total ion current.

Similarly, LC-MS can be used to monitor a synthesis reaction over time. Small aliquots can be taken from the reaction mixture and analyzed to track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. youtube.comresearchgate.net The combination of FT-IR and Raman provides complementary information, as some vibrational modes may be more active in one technique than the other. youtube.com For this compound, a theoretical assignment of its principal vibrational modes can be predicted based on characteristic group frequencies.

The FT-IR and FT-Raman spectra are expected to be dominated by vibrations associated with the dichloropyridine ring and the ethyl carboxylate group. Pyridine derivatives have well-documented vibrational modes, which are influenced by the substitution pattern. The presence of two chlorine atoms on the pyridine ring will significantly affect the ring's vibrational frequencies. researchgate.net

Key Expected Vibrational Modes:

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the ethyl group (CH₃ and CH₂) would appear in the 3000-2850 cm⁻¹ range.

C=O Stretching: A strong absorption band, characteristic of the ester carbonyl group, is expected in the FT-IR spectrum, typically around 1720-1740 cm⁻¹. researchgate.net

C=C and C=N Ring Stretching: Vibrations corresponding to the stretching of C=C and C=N bonds within the pyridine ring are predicted to occur in the 1600-1400 cm⁻¹ region. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong bands in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibrations of the ester group will likely appear as strong bands in the 1300-1100 cm⁻¹ range.

A theoretical assignment of the vibrational frequencies can be further refined using computational methods like Density Functional Theory (DFT), which can calculate harmonic vibrational frequencies to support experimental findings. researchgate.netdoi.orgnih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimized geometry of molecules. nih.gov By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to calculate the ground-state molecular structure of this compound with high accuracy. nih.govirjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.commdpi.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. mdpi.comresearchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the electronegative oxygen atoms of the ester carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net These sites represent the most likely centers for electrophilic interactions. Conversely, the hydrogen atoms of the ethyl group and the regions around the chlorine atoms would likely exhibit a positive potential (blue), indicating them as sites for potential nucleophilic interactions. This analysis provides crucial insights into the molecule's intermolecular interaction patterns. researchgate.net

HOMO-LUMO Energy Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net For this compound, DFT calculations can provide the energies of the HOMO and LUMO. From these values, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be derived to quantify the molecule's reactivity profile. mdpi.com

Docking Studies and Ligand-Protein Interactions in Medicinal Chemistry

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. mdpi.comnih.govmdpi.com This method is crucial for understanding the potential therapeutic action of compounds like this compound. Nicotinic acid and its derivatives have been investigated for their interactions with various biological targets, including enzymes like carbonic anhydrases and cholinesterases. mdpi.comresearcher.life

The docking process involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). mdpi.com Docking algorithms then explore possible binding poses of the ligand within the protein's active site, scoring them based on binding energy. mdpi.com For this compound, docking studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in a target's binding pocket. mdpi.com The results can predict the compound's potential as an inhibitor or modulator of protein function. nih.govdergipark.org.tr

WaterMap Analysis for Solvation Effects in Binding Sites

This analysis provides a quantitative map of hydration sites, categorizing water molecules as displaceable, replaceable, or stable. acs.org For a ligand like this compound, WaterMap analysis of a target binding site can guide lead optimization. nih.govbenthamdirect.com By designing modifications to the ligand that specifically displace these high-energy water molecules, it is possible to rationally improve the compound's potency and selectivity. acs.orgschrodinger.com The method uses molecular dynamics simulations to analyze the positions and energetics of water, offering crucial insights for structure-based drug design. researchgate.netschrodinger.com

Applications in Medicinal Chemistry Research

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As a highly functionalized heterocyclic compound, ethyl 2,4-dichloronicotinate is a sought-after starting material for APIs that target a range of diseases. The two chlorine atoms act as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for forging carbon-nitrogen and carbon-oxygen bonds. nih.govchemimpex.comrasayanjournal.co.ingoogle.compatsnap.com

Protein kinases are a significant class of drug targets, and inhibitors of their activity are vital in treating cancer and inflammatory diseases. researchgate.net Dichlorinated pyridine (B92270) scaffolds, such as this compound, are instrumental in the synthesis of these inhibitors.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, and its inhibition is a therapeutic strategy for various inflammatory and autoimmune diseases. researchgate.netresearchgate.net this compound has been utilized as a key starting material in the synthesis of IRAK4 inhibitors.

In a patented synthesis by Pfizer, this compound is subjected to a regioselective nucleophilic aromatic substitution reaction. The chlorine at the C4 position, being more activated, is selectively displaced by a primary amine, such as benzylamine, in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent. This reaction yields key intermediates like ethyl 4-(benzylamino)-2-chloronicotinate, which are then further elaborated through subsequent chemical transformations to produce potent IRAK4 modulators.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Benzylamine, DIPEA | Ethyl 4-(benzylamino)-2-chloronicotinate | Nucleophilic Aromatic Substitution (SNAr) |

Mutations in the c-KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases are primary drivers of gastrointestinal stromal tumors (GISTs). Consequently, inhibitors targeting these kinases are crucial in oncology. Dichloronicotinate esters serve as valuable scaffolds for building such inhibitors.

While a direct synthesis using the 2,4-dichloro isomer is not prominently documented in public literature, the synthetic utility of its regioisomer, ethyl 4,6-dichloronicotinate, exemplifies the strategic approach. For instance, the synthesis of Ripretinib, a potent c-KIT/PDGFRα inhibitor, utilizes ethyl 4,6-dichloronicotinate. The synthesis involves a sequential substitution of the two chlorine atoms with different amine nucleophiles, demonstrating how these building blocks allow for the controlled and directional assembly of the final complex drug molecule. This strategy highlights the importance of dichloropyridine scaffolds in constructing the core structures of advanced kinase inhibitors.

Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) is implicated in various pathological processes, including cancer and metabolic diseases. As a result, the development of CAMKK2 inhibitors is an active area of research. Although dichloropyridine derivatives are recognized as versatile synthons for crafting a wide array of kinase inhibitors due to their favorable reactivity and structural properties, a specific, publicly documented synthetic route to a CAMKK2 inhibitor originating from this compound has not been identified in the reviewed scientific literature.

Beyond kinase inhibitors, the reactivity of this compound makes it a candidate for the synthesis of other important heterocyclic systems used in drug discovery.

Quinoxalines and quinazolines are bicyclic heterocyclic scaffolds that are prevalent in a multitude of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial. researchgate.net The conventional synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net Similarly, quinazolines are often prepared from anthranilic acid derivatives.

While not a standard pathway, the structure of this compound offers a plausible, though less documented, route to aza-analogues of these scaffolds. Through a double nucleophilic aromatic substitution, reaction with a nucleophile like o-phenylenediamine could theoretically lead to the formation of a pyrido[2,3-b]pyrazine, an aza-quinoxaline. This would involve the sequential displacement of both chlorine atoms by the amine groups of the diamine to form the fused pyrazine (B50134) ring. This potential application underscores the versatility of this compound as a synthon for generating diverse heterocyclic libraries for drug screening.

Building Block for Other Pharmaceutical Scaffolds

Preparation of Hydrazinyl Pyridine Intermediates

A critical application of this compound is in the preparation of hydrazinyl pyridine intermediates. This transformation is typically achieved through a nucleophilic aromatic substitution reaction with hydrazine (B178648) hydrate. In this reaction, the chlorine atom at the 2-position of the pyridine ring, which is more activated towards nucleophilic attack, is displaced by the hydrazine group.

The resulting intermediate, ethyl 4-chloro-2-hydrazinylnicotinate, is a precursor for the synthesis of fused heterocyclic systems. For instance, subsequent intramolecular cyclization can lead to the formation of a pyrazolopyridine core, specifically a derivative of 1H-pyrazolo[3,4-b]pyridine. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

Derivatives for Therapeutic Targets

The pyrazolopyridine scaffold, readily synthesized from this compound, is a privileged structure that has been extensively explored for the development of inhibitors targeting a range of diseases.

T-cell inhibitors: The pyrazolopyridine core is utilized in the design of kinase inhibitors that can modulate T-cell signaling pathways. By modifying the substituents on the pyrazolopyridine ring, researchers can develop potent and selective inhibitors of enzymes crucial for T-cell activation and proliferation, offering potential treatments for autoimmune diseases and organ transplant rejection.

Adenosine (B11128) A2a receptor inhibitors: Antagonists of the adenosine A2a receptor have shown therapeutic promise in the treatment of Parkinson's disease. wikipedia.orgnih.govparkinson.org They function by modulating dopaminergic signaling in the basal ganglia. wikipedia.orgparkinson.org The pyrazolopyridine scaffold has been successfully employed to create potent and selective A2a antagonists. acs.org These compounds can reverse motor deficits in preclinical models and represent a significant non-dopaminergic approach to managing Parkinson's symptoms. nih.gov

HIV-1 inhibitors: The pyrazolopyridine framework is also a key component in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. nih.gov NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA, thus halting the viral replication cycle. nih.govyoutube.comyoutube.com

Histamine (B1213489) H4 receptor inverse agonists: The histamine H4 receptor is primarily expressed on immune cells and is involved in inflammatory and allergic responses. nih.gov Inverse agonists of this receptor can reduce its basal activity, leading to anti-inflammatory effects. The pyrazolopyridine structure serves as a core for developing such compounds, which have potential applications in treating conditions like allergic rhinitis, asthma, and dermatitis. nih.gov

Scaffold for Drug Discovery and Lead Optimization

The structure of this compound makes it an ideal scaffold for drug discovery. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds. The distinct reactivity of the two chlorine atoms and the ester group on the this compound molecule allows for a programmed and site-selective introduction of different substituents. This facilitates the systematic exploration of the chemical space around the core structure, a key process in lead optimization. guidechem.com

Structure-Activity Relationship (SAR) Studies of Nicotinate-Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For compounds derived from the pyrazolopyridine scaffold, SAR studies have provided crucial insights for designing more potent and selective inhibitors. acs.orgnih.govacs.org

For example, in a series of 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives evaluated as inhibitors of enterovirus replication, systematic modifications were made at four key positions to determine their impact on antiviral activity. acs.org

| Modification Position | R¹ Group (at N1) | R⁶ Group (at C6) | C4-Amide Group | Antiviral Activity |

| Lead Compound | Isopropyl | Thiophen-2-yl | Phenyl | Potent |

| Variation 1 | Methyl | Thiophen-2-yl | Phenyl | Reduced Potency |

| Variation 2 | Isopropyl | Cyclopropyl | Phenyl | Reduced Potency |

| Variation 3 | Isopropyl | Phenyl | Phenyl | Reduced Potency |

| Variation 4 | Isopropyl | Thiophen-2-yl | 2-Pyridyl | Most Potent (non-polio) |

| Variation 5 | Isopropyl | Thiophen-2-yl | 3-Sulfamoylphenyl | Most Potent (polio) |

This table is generated based on findings from a study on pyrazolopyridine derivatives as inhibitors of enterovirus replication. acs.org

The SAR study revealed that an isopropyl group at the N1 position and a thiophen-2-yl group at the C6 position were optimal for high selectivity. acs.org Furthermore, the C4 position was identified as having the greatest potential for improvement, with the introduction of various N-aryl groups, such as a 2-pyridyl or a 3-sulfamoylphenyl moiety, leading to compounds with the most potent activity against different types of enteroviruses. acs.org

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in drug design to swap one functional group or atom in a lead compound with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov This technique is particularly relevant for pyridine-based scaffolds. researchgate.netchemrxiv.org

The pyridine ring in a drug candidate, which could be derived from this compound, can be replaced with other rings to modulate its properties. For instance:

Pyridine to Benzonitrile: Replacing the nitrogen atom in a pyridine ring with a carbon-nitrile (C-CN) unit can sometimes improve biological activity. The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net

Pyridine to Saturated Rings: Replacing an aromatic pyridine ring with a saturated core, such as a 3-azabicyclo[3.1.1]heptane, can dramatically improve physicochemical properties like aqueous solubility and metabolic stability, while maintaining the correct three-dimensional orientation of the substituents. chemrxiv.org

These replacements can lead to new chemical entities with superior drug-like properties, such as enhanced bioavailability or reduced toxicity. nih.gov

Research on Biological Systems and Mechanisms of Action

Understanding the mechanism of action of compounds derived from this compound is crucial for their development as therapeutic agents.

Adenosine A2a Receptor Inhibitors: These antagonists work within the central nervous system, specifically in the basal ganglia, a brain region critical for motor control. wikipedia.orgparkinson.org A2a receptors are highly expressed here and form heteromers with dopamine (B1211576) D2 receptors. By blocking the A2a receptor, the inhibitory effect of adenosine on dopamine signaling is reduced, thereby enhancing the function of D2 receptors and improving motor function in conditions like Parkinson's disease. wikipedia.orgnih.gov

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These molecules inhibit the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the virus to convert its RNA genome into DNA. nih.gov NNRTIs are allosteric inhibitors, meaning they bind to a hydrophobic pocket on the enzyme that is distinct from the active site. nih.govyoutube.com This binding induces a conformational change in the enzyme, distorting the active site and preventing it from performing its function, thus blocking a critical step in the HIV life cycle. nih.govyoutube.comitg.be

Histamine H4 Receptor Inverse Agonists: The histamine H4 receptor, a G-protein coupled receptor, exhibits a certain level of activity even in the absence of an agonist (a phenomenon known as constitutive activity). Inverse agonists bind to the H4 receptor and stabilize it in an inactive conformation. wikipedia.orgpatsnap.com This not only blocks the action of histamine but also reduces the receptor's basal activity, leading to a decrease in downstream signaling pathways that promote inflammation and immune cell chemotaxis. nih.govpatsnap.com

Applications in Agrochemical Research

Intermediate in Pesticide Development

The development of novel pesticides is a critical area of research aimed at ensuring food security and managing pest-related challenges in agriculture. Chemical intermediates are fundamental building blocks in the synthesis of active ingredients found in pesticide formulations. While specific, publicly documented examples of commercial pesticides synthesized directly from Ethyl 2,4-dichloronicotinate are not extensively detailed, the broader class of dichloronicotinic acids and their esters are recognized for their utility in creating agrochemicals.

The parent compound, 2,4-dichloronicotinic acid, is noted as a key intermediate in the synthesis of various agrochemicals, particularly insecticides and herbicides. The ester form, such as this compound, offers specific chemical properties that can be advantageous in certain synthetic pathways. The reactivity of the chlorine atoms on the pyridine (B92270) ring allows for further chemical modifications, enabling the creation of a diverse range of potential active molecules. Researchers in agrochemical synthesis utilize such intermediates to design new compounds that may exhibit desired biological activity against target pests.

Role in Herbicide Chemistry

Within the vast landscape of herbicide chemistry, nicotinic acid derivatives have been explored for their potential to yield new herbicidal compounds. While direct and detailed research outlining the specific role of this compound in the synthesis of commercial herbicides is not widely available in public literature, its parent acid, 2,4-dichloronicotinic acid, is acknowledged as a building block for potent herbicides. The structural motifs present in this compound are of interest to chemists designing new molecules to combat unwanted vegetation.

To provide context for the role of chlorinated aromatic compounds in herbicide chemistry, it is relevant to consider the well-established herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). It is important to note that this compound and 2,4-D are structurally distinct compounds and there is no evidence to suggest that the former is a direct precursor or intermediate in the synthesis of the latter.

2,4-D is a synthetic auxin herbicide that has been in use since the 1940s for the control of broadleaf weeds. It functions by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.

2,4-D is formulated in various forms, including its acid form, amine salts, and esters. The ester formulations of 2,4-D, such as 2,4-D ethyl ester, are known to be more effective at penetrating the waxy cuticle of plant leaves compared to the amine salt forms. Once absorbed, these esters are hydrolyzed within the plant to the active acidic form of 2,4-D. The study of 2,4-D and its esters provides a broader understanding of how chlorinated aromatic structures can be effectively utilized in the design of herbicides.

The research and application of compounds like 2,4-D underscore the importance of specific chemical structures in achieving herbicidal efficacy. While this compound belongs to a different class of heterocyclic compounds, the principles of designing biologically active molecules with halogenated aromatic rings are a common thread in agrochemical research.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis and Process Intensification

The chemical industry's shift towards green chemistry principles is driving research into more sustainable and efficient manufacturing processes. For Ethyl 2,4-dichloronicotinate and its derivatives, this involves moving away from traditional batch processing towards intensified, continuous flow systems. Process intensification aims to create dramatically smaller, safer, and more energy-efficient chemical plants. researchgate.net

Future research will likely focus on developing continuous flow reactors for the synthesis of this compound. Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for automation and seamless integration of reaction and purification steps. mdpi.com Techniques such as trickle bed reactors, which have been successfully used for the hydrogenation of related compounds like ethyl nicotinate, could be adapted to achieve high throughput and efficiency. researchgate.netfigshare.com The development of novel, robust, and recyclable catalysts will be crucial for optimizing these continuous processes, reducing waste, and minimizing the environmental footprint associated with the compound's production lifecycle. cetjournal.it

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Feature | Traditional Batch Processing | Intensified Continuous Flow Processing |

| Reactor Size | Large, requires significant plant space | Small, compact, and modular |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control |

| Scalability | Difficult, often requires complete process redesign | Easier to scale by running reactors in parallel |

| Energy Consumption | High, due to heating/cooling large volumes | Reduced, typically 40-90% lower energy use mdpi.com |

| Waste Generation | Can be significant, especially with solvent use | Minimized through efficient reactions and solvent recycling |

Advanced Material Science Applications

The unique molecular structure of this compound, featuring a halogenated pyridine (B92270) ring, makes it an attractive building block for advanced materials. chemimpex.combldpharm.com Its incorporation into polymer backbones or as a functional additive can impart desirable properties such as thermal stability, flame retardancy, and specific chemical resistance.

Research is anticipated to explore the use of this compound as a monomer or cross-linking agent in the synthesis of high-performance polymers. The two chlorine atoms on the pyridine ring offer reactive sites for polymerization or for grafting onto other polymer chains. This could lead to the development of materials with precisely tailored characteristics. For example, the nitrogen atom in the pyridine ring can improve adhesion to metal surfaces, making these polymers suitable for advanced coatings. chemimpex.com These coatings could offer enhanced protection against corrosion and chemical attack in hostile environments. poetonpolska.pl

Table 2: Potential Properties Tailored by Incorporating this compound

| Potential Property | Rationale for Improvement | Potential Application Area |

| Flame Retardancy | Presence of chlorine and nitrogen atoms can inhibit combustion. | Electronics, construction materials, textiles |

| Thermal Stability | The aromatic pyridine ring enhances the polymer's resistance to heat. | Aerospace components, high-temperature adhesives |

| Chemical Resistance | The stable chlorinated aromatic structure can resist degradation by solvents and acids. | Chemical storage tank linings, industrial coatings |

| Adhesion | The pyridine nitrogen can form coordinate bonds with metal substrates. | Anti-corrosion primers, metal surface coatings |

| Optical Properties | The heterocyclic structure can be modified to influence refractive index or UV absorption. | Optical films, specialty lenses |

Analytical Standard and Reference Material Development

As the use of this compound and its derivatives expands in regulated industries like pharmaceuticals and agrochemicals, the demand for high-purity analytical standards will increase. fishersci.ca Reference materials are essential for the quality control of raw materials, intermediates, and final products, as well as for environmental monitoring. lgcstandards.com

The development of certified reference materials (CRMs) for this compound, produced under stringent ISO 17034 guidelines, will be a key future direction. lgcstandards.com These standards are critical for validating analytical methods (e.g., HPLC, GC-MS) used to quantify the compound and its impurities, ensuring product quality, consumer safety, and compliance with international regulations. Companies specializing in reference standards will likely expand their portfolios to include this and related compounds. lgcstandards.com

Exploration of Undiscovered Reactivity and Derivatization Opportunities

The chemical structure of this compound presents a rich platform for synthetic exploration. The two chlorine atoms at the C2 and C4 positions of the pyridine ring have different reactivities, allowing for selective substitution reactions. This opens up opportunities to create a diverse library of novel compounds that are not easily accessible through other synthetic routes.

Future research will focus on exploiting this differential reactivity to synthesize a wide array of derivatives. For instance, selective nucleophilic aromatic substitution could be used to introduce various functional groups, leading to new pharmaceutical intermediates or agrochemical candidates. chemimpex.com Furthermore, transformations of the ethyl ester group or reactions involving the pyridine nitrogen could yield another dimension of chemical diversity. This exploration is fundamental to discovering new molecules with unique biological activities or material properties.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. ijprajournal.com These computational tools can analyze vast datasets to predict the properties of molecules, accelerating the design and discovery of new drugs and materials. nih.govmdpi.com

For drug discovery, ML algorithms can be trained on existing data to predict the biological activity and toxicity of novel derivatives of this compound. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, significantly reducing the time and cost of the early discovery phases. researchgate.net Generative AI models can even design entirely new molecules based on the dichloronicotinate scaffold that are optimized for a specific therapeutic target. github.com

In material science, ML can predict the physical properties (e.g., thermal stability, conductivity, durability) of polymers and coatings that incorporate this compound. nih.gov This data-driven approach enables the in silico design of new materials with desired performance characteristics, guiding experimental work and minimizing trial-and-error in the laboratory. mdpi.com

Table 3: AI and ML Applications in Research on this compound

| Application Area | AI/ML Technique | Objective |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) Models | Predict the biological activity of new derivatives based on their chemical structure. nih.gov |

| Drug Discovery | Generative Adversarial Networks (GANs) | Design novel molecules with optimized pharmacological and safety profiles. nih.gov |

| Material Design | Predictive Property Algorithms | Forecast the physical and chemical properties of new polymers containing the compound. mdpi.com |

| Synthesis Planning | Retrosynthesis Prediction Tools | Identify novel and efficient synthetic routes to complex derivatives. |

Q & A

Q. Table 1: Key Reaction Parameters for High-Yield Synthesis

Q. Table 2: Common Spectral Artifacts and Solutions

| Artifact | Cause | Mitigation Strategy |

|---|---|---|

| Split NMR Peaks | Residual solvent (e.g., EtOAc) | Dry under vacuum overnight |

| LC/MS Background Noise | Column contamination | Pre-rinse column with methanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.